molecular formula C23H32N2O4 B12591979 Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)

Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)

Cat. No.: B12591979
M. Wt: 400.5 g/mol
InChI Key: WYQDIMPYESSFEU-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- (9CI) is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement of cyclohexane and isobenzofuran rings, which are connected through a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the spirocyclic core. This reaction can be mediated by acetic acid in an ionic liquid medium, such as 1-butyl-3-methylimidazolium bromide . The reaction conditions often include moderate temperatures and the use of stoichiometric amounts of reagents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese(III) acetate in acetic acid at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Spiroindolinediones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups at the piperidinyl moiety.

Scientific Research Applications

Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclohexane-1,1’(3’H)-isobenzofuran]-4-carboxamide, 5’-methoxy-N-methyl-3’-oxo-N-[2-(1-piperidinyl)ethyl]-, trans- is unique due to its specific combination of functional groups and the presence of the isobenzofuran moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other spirocyclic compounds.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

6-methoxy-N-methyl-3-oxo-N-(2-piperidin-1-ylethyl)spiro[2-benzofuran-1,4'-cyclohexane]-1'-carboxamide

InChI

InChI=1S/C23H32N2O4/c1-24(14-15-25-12-4-3-5-13-25)21(26)17-8-10-23(11-9-17)20-16-18(28-2)6-7-19(20)22(27)29-23/h6-7,16-17H,3-5,8-15H2,1-2H3

InChI Key

WYQDIMPYESSFEU-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCCC1)C(=O)C2CCC3(CC2)C4=C(C=CC(=C4)OC)C(=O)O3

Origin of Product

United States

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